(2R,3S)-3-Phenyloxirane-2-carboxamide
Overview
Description
(2R,3S)-3-Phenyloxirane-2-carboxamide is a chiral epoxide derivative with significant interest in organic chemistry and pharmaceutical research. This compound features a three-membered oxirane ring substituted with a phenyl group and a carboxamide group, making it a versatile intermediate in various synthetic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Sharpless asymmetric epoxidation, which uses titanium tetraisopropoxide and diethyl tartrate as chiral catalysts to achieve high enantioselectivity . The reaction conditions often include low temperatures and the presence of an oxidizing agent like tert-butyl hydroperoxide.
Industrial Production Methods: Industrial production of (2R,3S)-3-Phenyloxirane-2-carboxamide may involve the use of biocatalysts to enhance the efficiency and selectivity of the synthesis. Enzymatic resolution using epoxide hydrolases from microorganisms such as Galactomyces geotrichum has been reported to produce high yields of the desired enantiomer . This method is advantageous due to its mild reaction conditions and environmentally friendly nature.
Chemical Reactions Analysis
Types of Reactions: (2R,3S)-3-Phenyloxirane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols or other oxygenated products.
Reduction: Reduction of the carboxamide group can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under mild conditions.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of diols or hydroxy acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted oxirane derivatives.
Scientific Research Applications
(2R,3S)-3-Phenyloxirane-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a substrate for studying enzyme-catalyzed reactions, particularly those involving epoxide hydrolases.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of (2R,3S)-3-Phenyloxirane-2-carboxamide involves its interaction with specific molecular targets, primarily through the reactive oxirane ring. This ring can undergo nucleophilic attack by various biomolecules, leading to the formation of covalent adducts. These interactions can modulate the activity of enzymes and receptors, influencing biological pathways and cellular processes .
Comparison with Similar Compounds
(2R,3S)-3-Phenyloxirane-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.
(2R,3S)-3-Phenyloxirane-2-methanol: Contains a hydroxyl group instead of a carboxamide.
Uniqueness: (2R,3S)-3-Phenyloxirane-2-carboxamide is unique due to its specific combination of functional groups, which provides distinct reactivity and selectivity in chemical reactions. Its chiral nature also makes it valuable in asymmetric synthesis and as a probe for studying stereoselective biological processes .
This compound’s versatility and reactivity make it a valuable tool in various fields of research and industry, highlighting its importance in the development of new materials and pharmaceuticals.
Properties
IUPAC Name |
(2R,3R)-3-phenyloxirane-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c10-9(11)8-7(12-8)6-4-2-1-3-5-6/h1-5,7-8H,(H2,10,11)/t7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXVCRRFNDGFWQY-HTQZYQBOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(O2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]2[C@@H](O2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.